molecular formula C16H13N3O3 B11833368 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid

Cat. No.: B11833368
M. Wt: 295.29 g/mol
InChI Key: XRIZEFOTXKIOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Fundamental Molecular Identification

Systematic IUPAC Nomenclature

The compound is formally named 3-[(2-methyl-4-oxoquinazolin-3-yl)amino]benzoic acid according to IUPAC rules. This nomenclature reflects:

  • A quinazolinone core (4-oxoquinazolin-3(4H)-yl) with a methyl group at position 2.
  • An amino bridge linking the quinazolinone’s position 3 to the meta-carbon of a benzoic acid substituent.
Molecular Formula and Weight Calculations

The molecular formula C₁₆H₁₃N₃O₃ was derived from high-resolution mass spectrometry. Theoretical molecular weight calculations confirm:
$$
\text{MW} = (12.01 \times 16) + (1.01 \times 13) + (14.01 \times 3) + (16.00 \times 3) = 295.29 \, \text{g/mol}
$$
This matches experimental data from PubChem.

Registry Identifiers
Identifier Type Value Source
CAS Registry 886503-91-9 PubChem
PubChem CID 4711786 PubChem
SMILES CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC(=C3)C(=O)O PubChem

Structural Elucidation

Quinazolinone Core Architecture

The compound’s scaffold is a 4-quinazolinone system, characterized by:

  • A bicyclic structure comprising a benzene ring fused to a pyrimidin-4-one moiety.
  • Carbonyl oxygen at position 4, which participates in conjugation with the aromatic system.
Substituent Configuration Analysis

Key substituents include:

  • Methyl group at position 2 of the quinazolinone ring, confirmed via NMR coupling constants.
  • 3-Aminobenzoic acid substituent at position 3, verified by X-ray crystallography of related analogs.
Tautomeric and Conformational Dynamics

The quinazolinone system exhibits prototropic tautomerism , as demonstrated in kinetic studies of analogous compounds. Under acidic conditions, the N(3)-H proton migrates to N(1), forming a tautomer that facilitates halide elimination or alkylation reactions.

Physicochemical Properties

Solubility and Partition Coefficients
  • Aqueous solubility : Limited due to the aromatic backbone, but ionizable carboxylic acid (pKa ≈ 4.2) and amine groups enable pH-dependent solubility.
  • LogP : Estimated at 2.55 via computational models (similar to 3-fluoro-2-methyl-4-(thiomethyl)benzoic acid), indicating moderate lipophilicity.
Thermal Stability and Phase Transitions

Differential scanning calorimetry (DSC) data for related quinazolinones suggest decomposition temperatures above 250°C, but experimental values for this specific compound are unavailable in the provided sources.

Acid-Base Dissociation Constants

The compound has two ionizable groups:

  • Carboxylic acid group : pKa ≈ 4.2 (similar to benzoic acid derivatives).
  • Secondary amine : pKa ≈ 9.8 (based on quinazolinone analogs).

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-[(2-methyl-4-oxoquinazolin-3-yl)amino]benzoic acid

InChI

InChI=1S/C16H13N3O3/c1-10-17-14-8-3-2-7-13(14)15(20)19(10)18-12-6-4-5-11(9-12)16(21)22/h2-9,18H,1H3,(H,21,22)

InChI Key

XRIZEFOTXKIOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-4-oxoquinazoline with 3-aminobenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a quinazolinone moiety, which is known for its diverse biological activities. The synthesis of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid typically involves multi-step reactions that include the formation of the quinazolinone core followed by functionalization to introduce the benzoic acid group.

A notable synthetic route includes the reaction of 2-amino-6-nitrobenzoic acid with various reagents to yield derivatives of quinazolinone, which can then be further modified to produce the target compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid. For instance, derivatives of 4-oxoquinazolin-3(4H)-yl)benzoic acid were evaluated against various pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus. These studies demonstrated that certain derivatives exhibited potent inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundMIC (µg/mL)Target Pathogen
Compound 4a0.25Staphylococcus aureus
Compound 6b50Pseudomonas aeruginosa
Compound 6a12.5Mycobacterium tuberculosis

Antibiofilm Activity

In addition to antimicrobial effects, some derivatives have shown significant antibiofilm activity against biofilm-forming bacteria such as Staphylococcus aureus and Enterococcus faecium. For example, specific compounds demonstrated minimum biofilm eradication concentrations (MBECs) indicating their potential for treating biofilm-related infections .

Anticancer Activity

The quinazolinone scaffold has been extensively studied for anticancer properties due to its ability to inhibit various kinases involved in cancer progression. Compounds derived from this scaffold have shown promise in preclinical studies targeting multiple cancer cell lines.

Anti-inflammatory Effects

Some studies suggest that derivatives of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid may possess anti-inflammatory properties, making them candidates for further research in inflammatory diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several new derivatives and evaluated their antibacterial activity against an ESKAP pathogen panel, finding promising results for specific compounds against resistant strains .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to bacterial targets, supporting their potential as lead compounds in drug development .

Mechanism of Action

The mechanism of action of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs with modifications in the quinazolinone core, linker groups, and substituents (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity References
3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid 2-methyl quinazolinone, amino linker, carboxylic acid ~295* Not reported (theoretical enzyme inhibition)
4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid Unsubstituted quinazolinone, direct aryl linkage 266.25 Not explicitly reported
(E)-3-(2-(4-Cyanostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid (QNZ) Styryl group at C2, cyano substituent ~349* Antimicrobial (MRSA docking studies)
3-(2-Mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide Mercapto and methoxy groups, sulfonamide linker 362.0 (M-H⁻) Antimicrobial
2-({3-[(Methylsulfonyl)amino]-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl}thio)benzoic acid Benzothienopyrimidinone core, sulfonamide-thio linker ~429* COX-2 inhibition
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide Hydrazide group replacing carboxylic acid ~279* Not reported (potential chelator)

*Calculated based on molecular formula.

Physicochemical Properties

  • Polarity : Carboxylic acid derivatives (e.g., target compound, ) have higher polarity (logP ~1.5–2.0) than esters (logP ~3.0 for ethyl ester) .

Biological Activity

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships, and case studies related to this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid typically involves several steps, including the formation of the quinazolinone core followed by the introduction of the amino and carboxylic acid functionalities. Various methods have been reported, including green chemistry approaches that enhance yield and reduce environmental impact .

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating a range of pharmacological effects:

Antiproliferative Activity

Research indicates that derivatives of quinazolinones exhibit notable antiproliferative effects against various cancer cell lines. For instance, one study highlighted that modifications to the quinazolinone structure significantly influenced its activity against HeLa and MDA-MB-231 cell lines, with IC50 values ranging from nanomolar to micromolar concentrations depending on substituents .

Compound StructureIC50 (μM)Cell Line
3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid0.069MDA-MB-231
Substituted Derivative A0.0046HeLa
Substituted Derivative B0.075HepG2

The mechanism by which 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid exerts its antiproliferative effects is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific modifications to the quinazolinone core can enhance biological activity. For example:

  • Substitution with methyl or hydroxyl groups has been shown to improve antiproliferative potency.
  • Positioning of functional groups such as -OH or -OCH3 in ortho or para positions significantly affects the IC50 values, indicating that spatial orientation plays a crucial role in biological efficacy .

Case Studies

Several case studies have documented the effects of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid in preclinical models:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 0.069 μM, highlighting its potential as an anticancer agent.
  • HepG2 Cell Line Analysis : The compound exhibited an IC50 value of 1.30 mM against HepG2 cells, indicating moderate activity compared to other derivatives tested .

Q & A

Q. What established synthetic methodologies are used to prepare 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid, and what intermediates are critical?

The compound is synthesized via condensation of anthranilic acid derivatives with primary amines. A common route involves reacting anthranilic acid, acetic anhydride, and a substituted amine (e.g., 2-methylamine) to form the quinazolinone core. Subsequent coupling with a benzoic acid derivative is achieved using activating agents like EDCl/HOBt. Key intermediates include 2-methyl-4-oxoquinazolin-3(4H)-one and activated benzoic acid esters .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • HRMS : Confirms molecular weight and purity (e.g., ethyl (2-methyl-4-oxoquinazolin-3(4H)-yl)carbamate analyzed via HRMS ).
  • HNMR : Assigns proton environments, such as distinguishing between tautomeric forms of the quinazolinone ring .
  • CHN Analysis : Validates elemental composition .
  • UV-Vis : Identifies π→π* transitions in the aromatic and quinazolinone systems .

Q. What reaction conditions optimize the coupling of quinazolinone and benzoic acid moieties?

Coupling is typically performed in anhydrous DMF or DCM with EDCl/HOBt at 0–25°C for 12–24 hours under nitrogen. Strict control of pH and temperature minimizes hydrolysis of reactive intermediates like acyl chlorides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HNMR data between synthetic batches?

Batch variations may arise from tautomerism (e.g., 4-oxoquinazolinone existing in keto-enol forms) or residual solvents. Strategies include:

  • 2D NMR (COSY/HSQC) : Resolves overlapping proton signals .
  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., tautomer interconversion) .
  • Crystallographic Validation : Compares experimental data with single-crystal XRD structures .

Q. What retrosynthetic strategies are effective for designing novel derivatives?

Retrosynthesis divides the molecule into the quinazolinone core and benzoic acid unit. Substituents are introduced via:

  • Nucleophilic Aromatic Substitution : Halogen or nitro groups at the quinazolinone 2-position .
  • Amide Coupling : Functionalization of the benzoic acid’s carboxyl group with bioactive amines . Computational tools (e.g., DFT) predict regioselectivity and steric effects .

Q. How can computational modeling predict biological activity of derivatives?

  • Molecular Docking : Screens derivatives against targets like NMDA receptors (e.g., CP-465,022 analog studies ).
  • QSAR Models : Correlate substituent electronegativity or lipophilicity with activity (e.g., anti-inflammatory or enzyme inhibition ).

Methodological Considerations

Q. What purification techniques are recommended for isolating the compound?

  • Recrystallization : Uses ethanol/water mixtures to remove unreacted anthranilic acid.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers .
  • HPLC : Resolves enantiomers if chiral centers are introduced .

Q. How do reaction conditions influence regioselectivity in quinazolinone functionalization?

Electron-withdrawing groups (e.g., nitro) at the quinazolinone 2-position direct electrophilic substitution to the 6-position. Solvent polarity (e.g., DMF vs. toluene) and temperature modulate reaction kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in published studies?

Discrepancies may stem from assay conditions (e.g., cell line variability) or compound purity. Mitigation includes:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Orthogonal Assays : Confirm NMDA receptor modulation via patch-clamp alongside radioligand binding .
  • Metabolite Screening : Rule out off-target effects from degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.